4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918646-32-9 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,4,8-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-6-9-17-20(14)23(19(24)12-21(17,2)3)16-11-15-8-4-5-10-18(15)22-13-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZYPXHNOTBTXFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2C3=CC4=CC=CC=C4N=C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis typically starts from simpler quinoline or dihydroquinolinone precursors, with key steps including:
- Formation of the dihydroquinolinone core via amide formation and cyclization.
- Introduction of methyl groups at specific positions to achieve the 4,4,8-trimethyl substitution pattern.
- Use of α-lithiation to generate reactive intermediates for further functionalization.
A representative synthetic route for related compounds such as 4,4-trimethyl-3,4-dihydroquinolin-2-one involves:
- Amide Formation: Aniline reacts with 3,3-dimethylacryloyl chloride to form the corresponding amide.
- Cyclization: The amide undergoes Friedel-Crafts cyclization using aluminum chloride (AlCl3) in dichloromethane (DCM) to form the dihydroquinolinone ring.
- Methylation: The cyclized product is methylated using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) to introduce methyl groups at the 4-position.
This sequence yields 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with an overall yield of approximately 86% over three steps.
Electrophilic Substitution Scope
Following lithiation, a variety of electrophiles can be introduced to diversify the substitution pattern at the 3-position. Examples include:
| Electrophile | Product Description | Yield (%) | Physical State | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| Methyl iodide (MeI) | 3-Methyl-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 81 | White solid | Not specified | Efficient methylation |
| Ethyl bromide | 3-Ethyl-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 94 | Whitish solid | 72–77 | High yield, well-characterized |
| Benzyl bromide | 3-Benzyl-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 99 | Yellowish solid | 46–51 | Excellent yield |
| 5-Bromopentyl bromide | 3-(5-Bromopentyl)-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 60 | Yellowish oil | Not specified | Moderate yield |
These substitutions demonstrate the versatility of the lithiation-electrophilic substitution approach to access a broad range of 3-substituted derivatives.
Preparation of the Biquinolinone Core
The target compound, 4,4,8-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, features a biquinolinone structure, which can be synthesized by coupling two quinolinone units. Although detailed public protocols are limited, the general approach involves:
- Starting from 4,4,4-trimethyl-3,4-dihydroquinolin-2-one derivatives.
- Employing coupling reactions such as palladium-catalyzed cross-coupling or oxidative dimerization to link two quinolinone units at the 1 and 3' positions.
- Subsequent functional group manipulations to install the 8-methyl substituent on the biquinolinone framework.
The complexity of this synthesis requires careful control of reaction conditions to maintain regioselectivity and yield.
Research Findings and Optimization
- The use of LDA as a base for α-lithiation is superior to n-BuLi in terms of yield and selectivity.
- Electrophilic substitution at the 3-position proceeds smoothly at low temperatures (−10 °C) with gradual warming to room temperature.
- Purification is typically achieved by column chromatography using cyclohexane-ethyl acetate mixtures.
- Attempts to use weaker bases or alternative conditions result in no reaction or poor yields.
- The enantioselective version of this substitution is under investigation, aiming to produce chiral derivatives with potential biological activity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Amide formation | Aniline + 3,3-dimethylacryloyl chloride | Intermediate | Precursor for cyclization |
| Friedel-Crafts cyclization | AlCl3, DCM | Cyclized product | Formation of dihydroquinolinone core |
| Methylation | MeI, NaH, DMF | 86% (3 steps) | Introduction of 4,4-dimethyl groups |
| α-Lithiation | LDA or n-BuLi, THF, −10 °C | 66–81% | Generation of α-anion intermediate |
| Electrophilic substitution | Methyl iodide or other electrophiles | 60–99% | Introduction of 3-substituents |
| Coupling to biquinolinone | Pd-catalyzed or oxidative coupling (literature limited) | Not specified | Formation of biquinolinone core |
Scientific Research Applications
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism by which 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Biological Activity
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 71426561) is a synthetic compound belonging to the biquinoline class. Its unique structure, characterized by multiple fused rings and methyl groups, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.40 g/mol. The compound features a complex arrangement conducive to various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its anticancer effects reveal promising results in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in critical biochemical pathways.
The biological activities of this compound are hypothesized to stem from its ability to interact with various molecular targets. These interactions may disrupt cellular processes such as:
- DNA Intercalation : The compound may intercalate into DNA strands, hindering replication and transcription processes.
- Enzyme Interaction : It likely inhibits specific kinases and other enzymes pivotal in cancer progression and microbial growth.
Antimicrobial Activity
A study evaluating the antimicrobial properties of biquinoline derivatives indicated that compounds similar to 4,4,8-trimethyl exhibited significant activity against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The minimum inhibitory concentration (MIC) values were reported at low micromolar levels.
Anticancer Activity
In vitro studies have demonstrated that 4,4,8-trimethyl can inhibit the proliferation of various cancer cell lines. A notable study reported an IC50 value in the range of 0.5 to 5 µM against solid tumors. The compound's mechanism appears linked to apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Research has highlighted the potential of this compound to inhibit protein kinases involved in cancer signaling pathways. For instance:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 4,4,8-Trimethyl | JAK3 | 0.46 |
| 4,4,8-Trimethyl | NPM1-ALK | 0.54 |
| 4,4,8-Trimethyl | cRAF[Y340D][Y341D] | 0.78 |
These findings suggest a multifaceted approach where the compound could serve as a lead for developing new therapeutic agents targeting specific diseases.
Case Studies
- Study on Anticancer Effects : A systematic evaluation of biquinoline derivatives found that modifications at specific positions significantly enhanced anticancer activity. The study concluded that structural optimization could yield compounds with improved efficacy against resistant cancer types.
- Antimicrobial Efficacy Assessment : Another significant investigation focused on the antimicrobial properties against resistant strains of bacteria. The results indicated that structural variations led to varying degrees of effectiveness against MRSA and VRE.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1 : React precursor quinolinones with alkylating agents (e.g., chloroiodopropane) using NaH in DMF to introduce side chains .
- Step 2 : Reduce intermediates (e.g., nitro groups) with LiAlH₄ in THF .
- Characterization : Confirm intermediates via ¹H NMR (e.g., δ 2.28 ppm for methyl groups) and MS (e.g., EI-MS: m/z 303 [M⁺]) . Purity is validated by HPLC (>95%) .
Q. How can researchers optimize reaction yields for key intermediates?
- Approach : Yield optimization involves:
- Catalysis : Use KI in aqueous acetonitrile to enhance nucleophilic substitution efficiency (e.g., 60–98% yields for amine-functionalized intermediates) .
- Temperature control : Reactions at 60°C improve kinetics without side-product formation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Advanced Methods :
- Chiral resolution : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Lux Cellulose-2) to separate enantiomers .
- Radical cyclization : Apply 6-exo-trig radical cyclizations with chiral auxiliaries to achieve enantiomeric excess (>90%) .
- Validation : Enantiopurity is confirmed via circular dichroism (CD) or chiral HPLC retention times.
Q. How does the compound interact with nitric oxide synthase (NOS) isoforms, and what experimental assays are used?
- Biological Assays :
- Enzyme inhibition : Test against recombinant human iNOS, eNOS, and nNOS using radioactive L-[¹⁴C]arginine conversion assays. IC₅₀ values are calculated from dose-response curves .
- Selectivity profiling : Compare inhibition ratios (e.g., iNOS vs. eNOS) to assess isoform specificity.
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., δ 4.15–4.05 ppm for methylpyrrolidinyl groups) may arise from conformational flexibility.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
